2-chloro-4-methyl-N-({4-[3-(morpholin-4-yl)-4-nitrophenyl]piperazin-1-yl}carbonothioyl)benzamide
Overview
Description
2-chloro-4-methyl-N-({4-[3-(morpholin-4-yl)-4-nitrophenyl]piperazin-1-yl}carbonothioyl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro group, a methyl group, a morpholine ring, a nitrophenyl group, and a piperazine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-methyl-N-({4-[3-(morpholin-4-yl)-4-nitrophenyl]piperazin-1-yl}carbonothioyl)benzamide involves multiple steps. The starting materials typically include 2-chloro-4-methylbenzoic acid, morpholine, and 4-nitrophenylpiperazine. The synthesis process can be summarized as follows:
Formation of the Benzamide Core: The 2-chloro-4-methylbenzoic acid is first converted to its corresponding acid chloride using thionyl chloride.
Introduction of the Piperazine Ring: The acid chloride is then reacted with 4-nitrophenylpiperazine in the presence of a base such as triethylamine to form the intermediate benzamide.
Morpholine Substitution: The intermediate is further reacted with morpholine under controlled conditions to introduce the morpholine ring.
Final Product Formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-methyl-N-({4-[3-(morpholin-4-yl)-4-nitrophenyl]piperazin-1-yl}carbonothioyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
2-chloro-4-methyl-N-({4-[3-(morpholin-4-yl)-4-nitrophenyl]piperazin-1-yl}carbonothioyl)benzamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in drug development for its pharmacological properties.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-4-methyl-N-({4-[3-(morpholin-4-yl)-4-nitrophenyl]piperazin-1-yl}carbonothioyl)benzamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity. The presence of the morpholine and piperazine rings enhances its binding affinity and specificity. The nitrophenyl group plays a crucial role in its pharmacological activity by participating in electron transfer reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-methyl-N-(4-morpholinyl)benzamide
- 4-nitrophenylpiperazine
- 2-chloro-4-methylbenzoic acid
Uniqueness
2-chloro-4-methyl-N-({4-[3-(morpholin-4-yl)-4-nitrophenyl]piperazin-1-yl}carbonothioyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both morpholine and piperazine rings, along with the nitrophenyl group, makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-chloro-4-methyl-N-[4-(3-morpholin-4-yl-4-nitrophenyl)piperazine-1-carbothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN5O4S/c1-16-2-4-18(19(24)14-16)22(30)25-23(34)28-8-6-26(7-9-28)17-3-5-20(29(31)32)21(15-17)27-10-12-33-13-11-27/h2-5,14-15H,6-13H2,1H3,(H,25,30,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLBBAHTUCSVNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC(=S)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])N4CCOCC4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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